molecular formula C10H9BrF2O3 B6287503 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid CAS No. 2586125-77-9

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

Cat. No. B6287503
CAS RN: 2586125-77-9
M. Wt: 295.08 g/mol
InChI Key: FISUOHOIYKBMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Scientific Research Applications

Organic Synthesis

This compound is utilized as a precursor in organic synthesis . Its unique structure allows for the creation of various derivatives, which can be further used in the synthesis of complex organic molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Due to its halogenated and difluoro groups, 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients . It can be involved in the production of compounds with potential therapeutic applications.

Agrochemical Manufacturing

The compound finds application in the field of agrochemicals, where it is used to create substances that protect crops from pests and diseases . Its role as an intermediate can lead to the development of more effective and safer agrochemicals.

Dyestuff Field

In the dyestuff industry, this compound is used to synthesize dyes and pigments . The bromine and fluorine atoms in its structure can contribute to the creation of dyes with specific properties required for various applications.

Isotachophoresis Separation

This compound has been used as an electrolyte for isotachophoresis separation of selenoamino acids on microchips . This application is significant in analytical chemistry for the separation and analysis of complex mixtures.

Sensor and Biomarker Development

Derivatives of this compound are expected to be key in the development of sensors and biomarkers . The bromine moiety allows for cross-coupling reactions, which can be essential in creating sensitive and specific detection systems.

Thromboxane Receptor Antagonists

It can act as a starting reagent for the synthesis of thromboxane receptor antagonists . These are compounds that can inhibit thromboxane receptors and have potential applications in the treatment of cardiovascular diseases.

Cross-Coupling Reactions

The compound’s structure is conducive for various cross-coupling reactions, which are pivotal in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds . This is crucial for the synthesis of many organic compounds, including pharmaceuticals and polymers.

properties

IUPAC Name

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISUOHOIYKBMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.